molecular formula C16H23NOS B5112452 1-(4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-ylcarbonyl)piperidine

1-(4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-ylcarbonyl)piperidine

Cat. No. B5112452
M. Wt: 277.4 g/mol
InChI Key: GLACDLTZZCRIIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-ylcarbonyl)piperidine, also known as HTMT or HOCPCA, is a synthetic compound that has been studied for its potential use in various scientific research applications. It belongs to the class of compounds known as nociceptin/orphanin FQ receptor (NOP) agonists, which have been shown to have potential therapeutic effects on a range of conditions such as pain, anxiety, and addiction.

Mechanism of Action

The mechanism of action of 1-(4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-ylcarbonyl)piperidine involves its interaction with the NOP receptor, which is a G protein-coupled receptor that is widely expressed in the central nervous system. Activation of the NOP receptor by 1-(4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-ylcarbonyl)piperidine leads to the inhibition of neurotransmitter release, resulting in a reduction in pain, stress, and addictive behaviors.
Biochemical and Physiological Effects
1-(4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-ylcarbonyl)piperidine has been shown to have a range of biochemical and physiological effects, including the modulation of pain perception, stress response, and addictive behaviors. It has also been shown to have potential anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-ylcarbonyl)piperidine in lab experiments is its high affinity for the NOP receptor, which allows for precise targeting of this receptor in various assays. However, one of the limitations of using 1-(4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-ylcarbonyl)piperidine is its relatively low solubility in water, which can make it challenging to work with in certain experimental conditions.

Future Directions

There are several potential future directions for the study of 1-(4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-ylcarbonyl)piperidine and its potential therapeutic applications. One area of interest is the development of more potent and selective NOP agonists that can be used to target specific conditions such as chronic pain or addiction. Another area of interest is the investigation of the potential synergistic effects of combining 1-(4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-ylcarbonyl)piperidine with other compounds or therapies. Finally, the potential use of 1-(4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-ylcarbonyl)piperidine in the treatment of other conditions such as anxiety or depression warrants further investigation.

Synthesis Methods

The synthesis of 1-(4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-ylcarbonyl)piperidine involves a multistep process that includes the reaction of piperidine with 2-thiophenecarboxaldehyde, followed by a series of cyclization and reduction reactions. The final product is obtained through purification and isolation of the desired compound.

Scientific Research Applications

1-(4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-ylcarbonyl)piperidine has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the NOP receptor, which is involved in the regulation of pain, stress, and addiction. As such, 1-(4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-ylcarbonyl)piperidine has been investigated for its potential use in the development of novel therapeutics for these conditions.

properties

IUPAC Name

4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl(piperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NOS/c18-16(17-10-6-3-7-11-17)15-12-13-8-4-1-2-5-9-14(13)19-15/h12H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLACDLTZZCRIIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2=C(CC1)C=C(S2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7,8,9-Hexahydrocycloocta[b]thiophen-2-yl(piperidin-1-yl)methanone

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